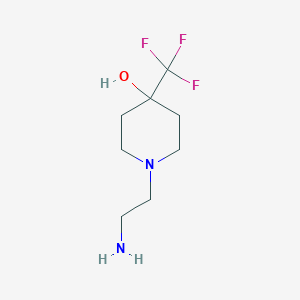

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

CAS No.: 1862752-09-7

Cat. No.: VC3126335

Molecular Formula: C8H15F3N2O

Molecular Weight: 212.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1862752-09-7 |

|---|---|

| Molecular Formula | C8H15F3N2O |

| Molecular Weight | 212.21 g/mol |

| IUPAC Name | 1-(2-aminoethyl)-4-(trifluoromethyl)piperidin-4-ol |

| Standard InChI | InChI=1S/C8H15F3N2O/c9-8(10,11)7(14)1-4-13(5-2-7)6-3-12/h14H,1-6,12H2 |

| Standard InChI Key | BMOKIQRRCVFODX-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1(C(F)(F)F)O)CCN |

| Canonical SMILES | C1CN(CCC1(C(F)(F)F)O)CCN |

Introduction

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is a complex organic compound belonging to the piperidine class, which is widely used in pharmaceuticals and organic synthesis due to its versatile chemical properties. This compound has garnered significant attention in medicinal chemistry for its potential therapeutic applications, particularly in neuropharmacology and inflammation modulation.

Synthesis and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol typically involves starting materials such as piperidine derivatives and trifluoromethyl-containing reagents. The reaction conditions may include solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure settings to facilitate the reaction.

Industrial Production Methods

In industrial settings, large-scale reactors and continuous flow systems are employed, along with advanced purification techniques to ensure high yield and purity.

Chemical Reactions and Analysis

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions:

-

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

-

Reduction: Involving reagents such as lithium aluminum hydride or sodium borohydride.

-

Substitution: Participating in nucleophilic substitution reactions with halides or other electrophiles.

Major Products Formed

The major products formed depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Medicinal Chemistry and Biological Activity

This compound is being investigated for its potential therapeutic properties, particularly in modulating neurotransmitter systems. It may influence serotonin and norepinephrine pathways, which are crucial for mood regulation and stress response.

Neuropharmacological Studies

Research indicates that this compound can reduce stress-related behaviors, comparable to established antidepressants. It is also being studied for its role in treating neuroinflammatory conditions.

Antimicrobial Activity

While primarily studied for neuropharmacological effects, there are indications of antimicrobial properties as well. Similar compounds have shown varying degrees of antibacterial activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(2-Aminoethyl)piperidine | Lacks trifluoromethyl group | Moderate neuropharmacological effects |

| 4-(Trifluoromethyl)piperidine | Lacks aminoethyl group | Limited biological activity |

| This compound | Contains both aminoethyl and trifluoromethyl groups | Significant neuropharmacological effects; potential antimicrobial activity |

Research Findings and Future Directions

Studies have shown that 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol significantly reduces depressive-like behaviors in animal models, suggesting its potential as an antidepressant agent. Further research is needed to elucidate its exact mechanism of action and to explore its therapeutic applications fully.

Neuroinflammation Research

The compound's interactions with immune pathways in the central nervous system are under investigation. Its derivatives are being studied for their role in regulating inflammation in the brain, suggesting applications in treating neuroinflammatory diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume